Barium-135

Vue d'ensemble

Description

Barium-135 is a stable (non-radioactive) isotope of Barium . It is both naturally occurring and produced by fission . The isotope has 56 protons (atomic number Z: 56) and 79 neutrons . Its isotopic mass is 134.905688 (2) u .

Synthesis Analysis

Biological synthesis presents an eco-friendly avenue for generating barium oxide nanoparticles . The utilization of biological molecules offers a substantial advantage in nanoparticle manufacturing, primarily due to their absence of hazardous chemically synthesized compounds .Molecular Structure Analysis

The molecular structure of Barium-135 includes 56 protons and 79 neutrons . Its nuclear magnetic properties include a spin of 3/2+ and a nuclear magnetic moment of +0.8381(2) μ/μ N . The gyromagnetic ratio is 2.6755 · 10^7 rad T^-1 s^-1 .Chemical Reactions Analysis

Barium, including Barium-135, is extremely active and reacts quickly with oxygen in air, and with most non-metals . Soluble oxalates react with barium ion to produce white barium oxalate .Physical And Chemical Properties Analysis

Barium-135 has a density of 3510 kg m^-3 . Its Young’s modulus is 13 GPa, Rigidity modulus is 4.9 GPa, and Bulk modulus is 9.6 GPa .Applications De Recherche Scientifique

Environmental Sampling and Nuclear Forensics : Ba-135 is important in environmental sampling due to its presence as a fission product in nuclear activities. Accurate measurement of the Ba-135/Ba-137 ratio can be used as a forensic tool to identify sources of nuclear contamination. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are critical for detecting Ba-135 and differentiating it from other isotopes like Ba-137, as seen in Russell, Croudace, and Warwick's research (Russell et al., 2015).

Medical Applications : Ba-135m, a metastable isotope of Barium-135, has been explored as a bone-seeking element in medical imaging. Hosain et al. (1971) found that Ba-135m could be used for bone scanning, being an improvement over other isotopes like Sr-85 (Hosain et al., 1971).

Astrophysical Research : Ba-135 is relevant in astrophysics, especially in understanding the gamma process in stars. For example, Hal'asz et al. (2012) investigated alpha-induced reactions on Barium isotopes, which are crucial for modeling astrophysical processes like the gamma process (Hal'asz et al., 2012).

Laser-Cooled Ion Experiments : Research by Roth et al. (2005) involved producing cold molecular ions, including various isotopes of barium such as Ba-135, via sympathetic cooling with laser-cooled Ba-138. These experiments are essential in the field of molecular physics and quantum mechanics (Roth et al., 2005).

Nuclear Magnetic Resonance (NMR) Spectroscopy : Ba-135 has been studied in NMR spectroscopy to understand its nuclear magnetic moments and ratios of quadrupole moments, as demonstrated by Krüger, Lutz, and Oehler (1977). Such research is vital in the field of nuclear physics and material science (Krüger et al., 1977).

Mécanisme D'action

Safety and Hazards

Exposure to Barium, including Barium-135, can lead to several health conditions . Effects of exposure can include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . Some people who eat or drink somewhat smaller amounts of barium for a short period may experience vomiting, abdominal cramps, diarrhea, difficulties in breathing, increased or decreased blood pressure, numbness around the face, and muscle weakness .

Orientations Futures

Future research directions could include further exploration of the potential health effects of Barium-135 exposure , as well as its potential uses in various fields such as photocatalytic CO2 reduction and piezoelectrics . There is also ongoing research into the laser cooling of fermionic barium mono uoride (137BaF) molecules, which are promising candidates for precision studies of weak parity violation and nuclear anapole moments .

Propriétés

IUPAC Name |

barium-135 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba/i1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJWYNOEDNPEQ-YPZZEJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[135Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163554 | |

| Record name | Barium, isotope of mass 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.905688 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium-135 | |

CAS RN |

14698-58-9 | |

| Record name | Barium, isotope of mass 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium, isotope of mass 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

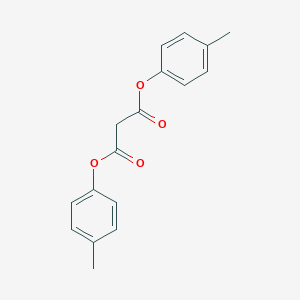

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)

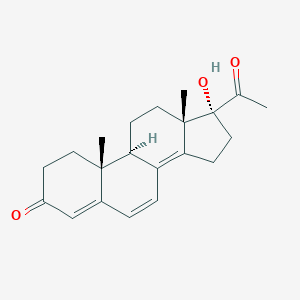

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)